![molecular formula C24H24N4O5 B2927603 7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-41-0](/img/structure/B2927603.png)
7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with various substitutions at different positions. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Scientific Research Applications
Synthesis and Molecular Characterization
Research efforts have been dedicated to synthesizing novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, exploring their anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 selectivity, indicating their potential in drug development (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Nagarajaiah and Begum (2014) investigated structural modifications in thiazolopyrimidines, leading to changes in supramolecular aggregation. This study provided insights into the conformational features of these molecules, which is crucial for understanding their interactions and functionalities (Nagarajaiah & Begum, 2014).
Materials Science Applications
Spiliopoulos et al. (1998) focused on the synthesis of rigid-rod polyamides and polyimides derived from specific aromatic compounds, characterizing them through various analytical techniques. The study highlights the potential of these materials in developing high-performance polymers with excellent thermal stability and solubility properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Antimicrobial and Antitumor Activities
Gilava et al. (2020) reported on the synthesis and evaluation of triazolopyrimidines for antimicrobial and antioxidant activities. Their work highlights the importance of structural modifications in enhancing biological activities of pyrimidine derivatives (Gilava, Patel, Ram, & Chauhan, 2020).
Grivsky et al. (1980) described the synthesis of pyrido[2,3-d]pyrimidine derivatives, exploring their antitumor activity. This research signifies the role of chemical synthesis in developing potential chemotherapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s structure, particularly the pyrazolopyrimidine moiety, allows it to form hydrophobic interactions with the targets, providing conformational rigidity which could increase potency .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown potent inhibitory activity against MCF-7 and HCT-116 cell lines . The compound also induces alterations in cell cycle progression and apoptosis within cells .
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential pharmacological effects, as well as optimization of its synthesis process. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods .
properties
IUPAC Name |
7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-19(28(22)14-15-8-6-5-7-9-15)21(29)25-18-12-16(32-3)10-11-20(18)33-4/h5-13H,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXYKULYXBUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.